N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a methoxy group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the coupling of the thiophene ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions for this coupling include the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide is unique due to its combination of an azetidine ring, methoxy group, and thiophene ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds. The presence of the azetidine ring, in particular, imparts significant ring strain, which can enhance the compound’s reactivity and bioactivity .
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-8-15(21-11)16(19)17-12-4-6-13(7-5-12)18-9-14(10-18)20-2/h3-8,14H,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTIUNHXIDQSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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